molecular formula C20H23ClN2O2 B4793655 N-(1-benzyl-4-piperidinyl)-2-(4-chlorophenoxy)acetamide

N-(1-benzyl-4-piperidinyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B4793655
M. Wt: 358.9 g/mol
InChI Key: HVWIZBBCDQFZTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves specific reactions, such as the reaction of benzylsulfanyl chloroacetamido thiadiazole with piperidine, leading to compounds with complex functionalities (Ismailova et al., 2014)1. Another method includes the reaction of benzenesulfonyl chloride with aminopiperidine, followed by substitution reactions to create a series of N-substituted derivatives (Khalid et al., 2014)2. These methods highlight the versatility of synthetic routes to access a wide range of related compounds, potentially including N-(1-benzyl-4-piperidinyl)-2-(4-chlorophenoxy)acetamide.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or computational methods to understand the arrangement of atoms within a molecule. For example, the crystal structure of related compounds can reveal important interactions, such as hydrogen bonds and hypervalent interactions (Ismailova et al., 2014)1. These analyses provide insights into the molecular geometry, stability, and potential interaction sites of N-(1-benzyl-4-piperidinyl)-2-(4-chlorophenoxy)acetamide.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include acylation, alkylation, and nucleophilic substitution reactions. The reactivity of these compounds can be influenced by the presence of functional groups, such as the acetamide group, which can undergo various chemical transformations. The study by Mercadante et al. (2013)3 on oxidative reactions showcases the broad reactivity profile that can be expected from compounds with acetamide functionalities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for N-(1-benzyl-4-piperidinyl)-2-(4-chlorophenoxy)acetamide may not be available, related studies can provide insights into the factors that influence these properties. The solubility in different solvents, for instance, can be affected by the compound's polarity and hydrogen bonding capability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for determining the compound's applications and potential as a synthetic intermediate. The presence of the piperidinyl and chlorophenoxy groups suggests a compound that may exhibit unique reactivity patterns, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions and partners involved.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-17-6-8-19(9-7-17)25-15-20(24)22-18-10-12-23(13-11-18)14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWIZBBCDQFZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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